molecular formula C21H23Cl2N5O B12711958 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride CAS No. 94011-19-5

4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride

Cat. No.: B12711958
CAS No.: 94011-19-5
M. Wt: 432.3 g/mol
InChI Key: VNQGFTBVMCNTRK-UHFFFAOYSA-N
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Description

4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyridazine ring, followed by the introduction of the naphthalenyl group and the morpholinyl ethylamine side chain. Common reagents used in these reactions include nitriles, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyridazine derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the morpholinyl group may enhance its interaction with biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The pyridazine ring and the morpholinyl ethylamine side chain may play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridazinecarbonitrile derivatives: These compounds share the pyridazine core but differ in their substituents, leading to variations in their biological activities.

    Morpholine-containing compounds: Compounds with the morpholine ring are known for their pharmacological properties, including use as anesthetics and anti-cancer agents.

    Naphthalenyl derivatives: These compounds are often studied for their aromatic properties and potential use in organic electronics.

Uniqueness

The uniqueness of 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

94011-19-5

Molecular Formula

C21H23Cl2N5O

Molecular Weight

432.3 g/mol

IUPAC Name

3-(2-morpholin-4-ylethylamino)-6-naphthalen-1-ylpyridazine-4-carbonitrile;dihydrochloride

InChI

InChI=1S/C21H21N5O.2ClH/c22-15-17-14-20(19-7-3-5-16-4-1-2-6-18(16)19)24-25-21(17)23-8-9-26-10-12-27-13-11-26;;/h1-7,14H,8-13H2,(H,23,25);2*1H

InChI Key

VNQGFTBVMCNTRK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC4=CC=CC=C43.Cl.Cl

Origin of Product

United States

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